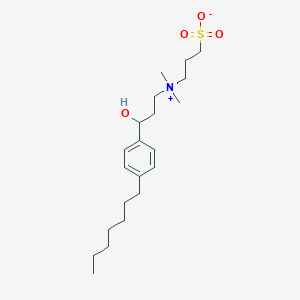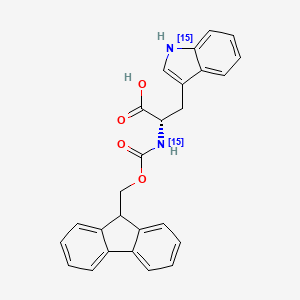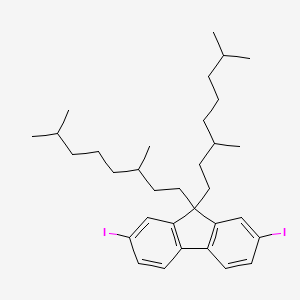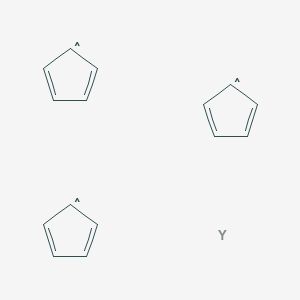
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride (chemical formula: C14H20W) is a complex organometallic compound. It features a tungsten center coordinated with two ethylcyclopentadienyl ligands (C8H9) and two hydride ions (H-). The compound’s synthesis and properties make it intriguing for both academic research and industrial applications .
Preparation Methods
Synthetic Routes::
Reductive Hydrometalation:
Thermal Decomposition:
- The industrial-scale synthesis involves specialized equipment and precise control of reaction conditions.
Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride participates in various reactions:
Oxidation: Reacts with oxygen or other oxidizing agents.
Reduction: Undergoes reduction to form tungsten hydrides.
Substitution: Ligand substitution reactions.
Hydrogenation: Addition of H across the W-H bonds.
Catalytic Applications: Used as a catalyst in organic transformations.
Scientific Research Applications
Catalysis: Bis(ethylcyclopentadienyl)tungsten(IV) dihydride catalyzes diverse reactions, including olefin metathesis and hydrosilylation.
Materials Science: Investigated for its role in designing novel materials.
Organic Synthesis: Facilitates complex molecule synthesis.
Mechanism of Action
Catalytic Mechanism: The compound activates substrates by coordinating with them, leading to bond activation and subsequent reactions.
Pathways: Depends on the specific reaction catalyzed.
Comparison with Similar Compounds
Unique Features: Its combination of ligands and hydride coordination sets it apart.
Similar Compounds: Other tungsten hydrides, such as W(CH)(H) and W(CH), exhibit distinct properties.
Properties
Molecular Formula |
C14H20W |
|---|---|
Molecular Weight |
372.1 g/mol |
InChI |
InChI=1S/2C7H9.W.2H/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;;; |
InChI Key |
XHAKKDCRMPIPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[WH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)






![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

